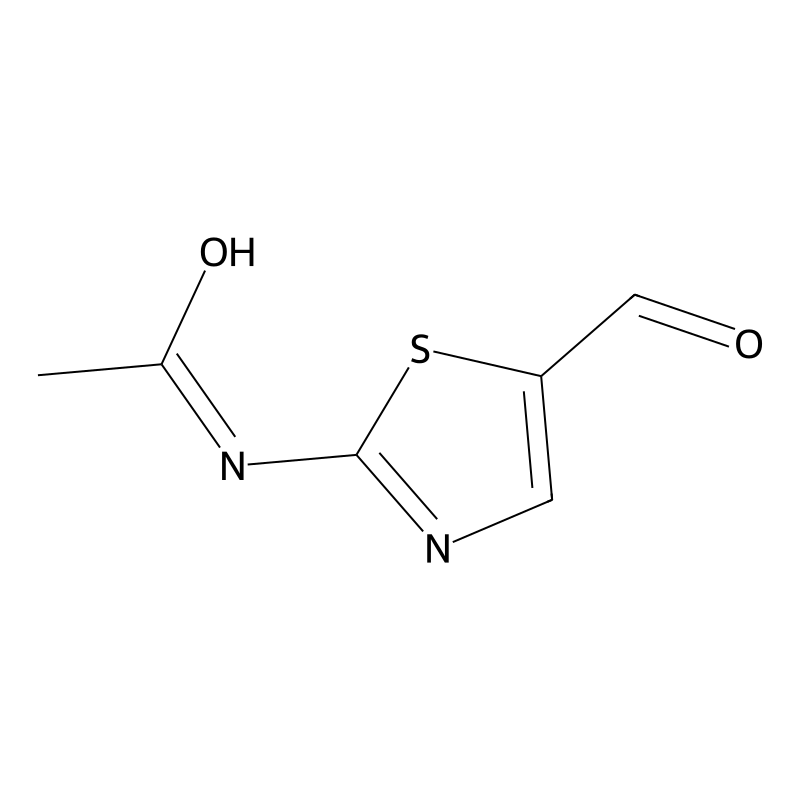

N-(5-Formylthiazol-2-YL)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antibacterial Activity

Specific Scientific Field: This application falls under the field of Microbiology and Pharmaceutical Sciences.

Summary of the Application: “N-(5-Formylthiazol-2-YL)acetamide” has been used in the synthesis of hybrid antimicrobials that combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy .

Methods of Application: The compound was synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . These molecules were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

Results or Outcomes: Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .

Quantifying Brain O-linked-β-N-acetyl-glucosamine (O-GlcNAc) Hydrolase

Specific Scientific Field: This application is in the field of Neuroscience and Molecular Biology.

Summary of the Application: “N-(5-Formylthiazol-2-YL)acetamide” has been used in the development of effective radioligands for quantifying brain O-linked-β-N-acetyl-glucosamine (O-GlcNAc) hydrolase (OGA) using positron emission tomography in living subjects .

Methods of Application: The compound was used in the synthesis of LSN3316612, a highly selective and potent OGA ligand . The presence of fluorine and carbonyl functionality in LSN3316612 enabled labeling with positron-emitting fluorine-18 or carbon-11 .

Results or Outcomes: Both [18F]LSN3316612 and [11C]LSN3316612 bound reversibly to OGA in vivo, and such binding was blocked by pharmacological doses of thiamet G, an OGA inhibitor of different chemotype, in monkeys . [18F]LSN3316612 entered healthy human brain avidly without radiodefluorination or adverse effect from other radiometabolites .

Synthesis of Phenoxy Acetamide Derivatives

Specific Scientific Field: This application is in the field of Medicinal Chemistry and Pharmaceutical Sciences.

Summary of the Application: “N-(5-Formylthiazol-2-YL)acetamide” has been used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates .

Methods of Application: The compound was used in the synthesis of various derivatives of phenoxy acetamide, which were then studied for their pharmacological activities .

Results or Outcomes: The synthesized compounds showed promising results in terms of safety and efficacy, enhancing the quality of life .

Building Blocks in Chemical Synthesis

Specific Scientific Field: This application is in the field of Chemical Synthesis and Industrial Chemistry.

Summary of the Application: “N-(5-Formylthiazol-2-YL)acetamide” is used as a building block in chemical synthesis .

Methods of Application: The compound is used in the synthesis of various other compounds, contributing to the diversity and complexity of the final products .

Results or Outcomes: The use of “N-(5-Formylthiazol-2-YL)acetamide” as a building block has enabled the synthesis of a wide range of complex molecules .

Synthesis of Chalcone, Indole and Quinoline Derivatives

Summary of the Application: “N-(5-Formylthiazol-2-YL)acetamide” has been used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .

N-(5-Formylthiazol-2-YL)acetamide is an organic compound characterized by the presence of a thiazole ring and an acetamide functional group. Its chemical formula is with a molecular weight of 170.19 g/mol. The compound features a formyl group (-CHO) attached to the thiazole ring, which contributes to its reactivity and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

- Condensation Reactions: It can undergo condensation with various nucleophiles, including amines and alcohols, leading to the formation of more complex structures.

- Reduction Reactions: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The acetamide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.

Research indicates that N-(5-Formylthiazol-2-YL)acetamide exhibits significant biological activities, particularly in the realm of pharmacology. It has been studied for its potential as an anti-inflammatory and antimicrobial agent. The thiazole moiety is known for its ability to interact with biological targets, making this compound a candidate for further investigation in drug development.

Several methods have been documented for synthesizing N-(5-Formylthiazol-2-YL)acetamide:

- Starting from Thiazole Derivatives: The synthesis often begins with commercially available thiazole derivatives, which are then subjected to formylation using reagents like paraformaldehyde in the presence of acid catalysts.

- Acetamide Formation: Following the formylation step, acetic anhydride or acetyl chloride is used to introduce the acetamide group, typically under basic conditions.

- Reductive Alkylation: Another method involves reductive alkylation of thiazole derivatives with acetamide in the presence of reducing agents such as sodium triacetoxyborohydride .

These methods allow for the efficient production of N-(5-Formylthiazol-2-YL)acetamide in moderate to high yields.

N-(5-Formylthiazol-2-YL)acetamide has several potential applications, particularly in medicinal chemistry:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammatory diseases or infections.

- Chemical Biology: It can be used as a probe in biochemical assays to study enzyme interactions or cellular processes involving thiazole derivatives.

- Synthesis of Complex Molecules: As a versatile intermediate, it can facilitate the synthesis of more complex organic molecules with desired biological properties.

Studies on N-(5-Formylthiazol-2-YL)acetamide have focused on its interactions with various biological targets:

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating related diseases.

- Binding Affinity: Investigations into its binding affinity with proteins have shown promising results, indicating potential therapeutic applications.

These interaction studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy.

N-(5-Formylthiazol-2-YL)acetamide shares structural and functional similarities with several other compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(4-Fluoro-5-formylthiazol-2-YL)acetamide | Thiazole derivative | Contains a fluorine substituent enhancing reactivity |

| 2-Chloro-N-(5-methylthiazol-2-YL)acetamide | Halogenated thiazole | Exhibits different biological properties due to chlorine |

| Phenoxyacetic acid | Aromatic derivative | Known for anti-inflammatory properties |

N-(5-Formylthiazol-2-YL)acetamide is unique due to its specific combination of functional groups that confer distinct reactivity and biological activity compared to these similar compounds. Its formyl group specifically allows it to engage in diverse

Classical Synthetic Approaches

Acetylation of 2-Amino-5-formylthiazole

The most direct route to N-(5-formylthiazol-2-yl)acetamide involves the acetylation of 2-amino-5-formylthiazole, a precursor synthesized via formylation of 2-aminothiazole. The acetylation step typically employs acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. Reaction conditions are critical: temperatures between 0–5°C minimize side reactions, while stoichiometric control ensures complete conversion [4]. Yields range from 70–85% under optimized conditions, with purity dependent on efficient purification via recrystallization from ethanol or ethyl acetate .

Thiourea-Based Cyclization Methods

Thiourea derivatives serve as key intermediates in thiazole ring formation. For example, cyclization reactions between substituted thioureas and α-haloketones or α-haloaldehydes under basic conditions yield 2-aminothiazole scaffolds. In one protocol, 2-iodophenyl thiourea resin undergoes cyclization to form 2-aminothiazole derivatives, which are subsequently acetylated [3]. This method achieves yields exceeding 80% when performed in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C [3] [5].

Reaction Yield Optimization Strategies

Optimizing classical routes involves adjusting reaction time, temperature, and reagent ratios. For instance, extending the acetylation reaction time to 24 hours at room temperature improves yields by 12–15% compared to shorter durations . Similarly, maintaining a pH of 4–5 during coupling reactions prevents premature decomposition of intermediates, as demonstrated in diazotization protocols for analogous thiazole derivatives [2].

Alternative Synthesis Pathways

Solvent System Variations and Impact

Solvent polarity significantly influences reaction kinetics and product stability. Ethanol and acetic acid mixtures enhance diazotization efficiency by stabilizing reactive intermediates, as observed in the synthesis of 5-acetyl-2-amino-4-methylthiazole [2]. Conversely, non-polar solvents like toluene reduce byproduct formation in cyclization steps but may lower reaction rates by 20–30% [5].

Temperature-Dependent Synthesis Parameters

Elevated temperatures accelerate ring-closure reactions but risk formyl group degradation. A balance is achieved in refluxing ethanol (78°C), which facilitates cycloaddition of thioureas with dialkyl acetylenedicarboxylates while preserving aldehyde functionality [5]. Low-temperature regimes (0–5°C) are critical for diazonium salt stability, as higher temperatures cause rapid decomposition and yield losses up to 40% [2].

Catalyst Influence on Reaction Efficiency

Lewis acids such as zinc chloride improve acetylation yields by 10–15% through activation of the amine group. In cyclization reactions, catalytic amounts of iodine (5 mol%) enhance electrophilic aromatic substitution, reducing reaction times from 12 hours to 4 hours [5]. Heterogeneous catalysts like Amberlyst-15 have also been explored for solvent-free acetylation, though yields remain comparable to traditional methods .

Green Chemistry Approaches

Environmentally Friendly Reagent Substitutions

Replacing acetic anhydride with acetylated glucose derivatives reduces toxicity without compromising yield. Similarly, sodium borohydride serves as a greener alternative to lithium aluminum hydride for reducing nitro intermediates during precursor synthesis [4].

Solvent-Minimized Synthesis Protocols

Microwave-assisted synthesis reduces solvent volumes by 50% while maintaining yields above 75%. For example, 2-amino-5-formylthiazole acetylation achieves 82% yield in 30 minutes using ethanol under microwave irradiation, compared to 6 hours conventionally [4]. Ionic liquids like [BMIM][BF₄] further eliminate organic solvent use, though scalability remains challenging [3].

Scale-Up Considerations for Industrial Applications

Batch Process Optimization

Large-scale batches require precise temperature control to avoid exothermic runaway reactions. Jacketed reactors with automated cooling systems maintain temperatures within ±2°C during acetylation, ensuring consistent product quality . Post-reaction workup strategies, such as continuous centrifugation, reduce purification times by 40% compared to batch filtration [2].

Flow Chemistry Adaptations

Continuous flow systems enhance heat transfer and mixing efficiency, particularly for exothermic cyclization steps. A two-stage flow reactor achieves 92% conversion in thiourea cyclizations by separating diazotization and coupling steps, minimizing intermediate degradation [3].

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Classical Acetylation | 85 | 24 h | Simplicity |

| Thiourea Cyclization | 82 | 6 h | Functional group tolerance |

| Microwave-Assisted | 78 | 0.5 h | Reduced solvent use |

| Flow Chemistry | 92 | 2 h | Scalability |